molecular formula C18H34N2O13 B1243519 (2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid

(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid

Cat. No.: B1243519
M. Wt: 486.5 g/mol
InChI Key: UTIRJVJBKWSIOX-KEJNVKDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid is a unique compound that plays a significant role in the structure and function of collagen and collagen-like proteins. It is a disaccharide derivative of hydroxylysine, a post-translationally modified amino acid found in collagen. This compound is crucial for the stability and integrity of collagen fibers, which are essential for the structural support of various tissues in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucosylgalactosylhydroxylysine typically involves the enzymatic glycosylation of hydroxylysine residues in collagen. The enzyme protein-glucosylgalactosylhydroxylysine glucosidase catalyzes the hydrolysis of glucose from the disaccharide unit linked to hydroxylysine residues . This process can be carried out under mild conditions, typically involving aqueous solutions and physiological pH.

Industrial Production Methods: Industrial production of glucosylgalactosylhydroxylysine is often achieved through biotechnological methods, utilizing recombinant enzymes to catalyze the glycosylation process. This approach ensures high specificity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The most common reaction is the hydrolysis of the disaccharide unit by protein-glucosylgalactosylhydroxylysine glucosidase, resulting in the release of glucose and galactose .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of glucosylgalactosylhydroxylysine involves its role in the stabilization and cross-linking of collagen fibers. The glycosylation of hydroxylysine residues enhances the stability of collagen by forming hydrogen bonds and hydrophobic interactions with adjacent collagen molecules. This process is crucial for maintaining the structural integrity of collagen-rich tissues .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: (2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid is unique due to its dual glycosylation, which provides enhanced stability and functionality to collagen fibers compared to other glycosylated derivatives. This dual glycosylation is crucial for the structural integrity and mechanical properties of collagen-rich tissues .

Properties

Molecular Formula

C18H34N2O13

Molecular Weight

486.5 g/mol

IUPAC Name

(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6-,7+,8-,9-,10-,11+,12+,13+,14-,15-,17-,18-/m1/s1

InChI Key

UTIRJVJBKWSIOX-KEJNVKDDSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

1,2 alpha-glucosylgalactosyl-O-hydroxylysine
glucosylgalactosylhydroxylysine
hydroxylysine-galactose-glucose
hydroxylysine-glucose-galactose

Origin of Product

United States

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